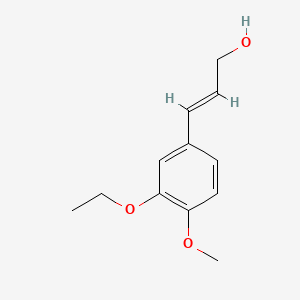

3-(3-Ethoxy-4-methoxyphenyl)prop-2-en-1-ol

描述

3-(3-Ethoxy-4-methoxyphenyl)prop-2-en-1-ol (CAS: 851069-07-3) is a synthetic allylic alcohol derivative featuring a substituted phenyl group with ethoxy and methoxy substituents at the 3- and 4-positions, respectively. Its molecular formula is C₁₂H₁₆O₃, with a molecular weight of 208.25 g/mol . The compound exists as a mixture of E/Z isomers, with predicted physical properties including a density of 1.082 g/cm³ and a boiling point of 361.2°C .

属性

分子式 |

C12H16O3 |

|---|---|

分子量 |

208.25 g/mol |

IUPAC 名称 |

(E)-3-(3-ethoxy-4-methoxyphenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C12H16O3/c1-3-15-12-9-10(5-4-8-13)6-7-11(12)14-2/h4-7,9,13H,3,8H2,1-2H3/b5-4+ |

InChI 键 |

UHQYTQBQTVTIGS-SNAWJCMRSA-N |

手性 SMILES |

CCOC1=C(C=CC(=C1)/C=C/CO)OC |

规范 SMILES |

CCOC1=C(C=CC(=C1)C=CCO)OC |

产品来源 |

United States |

准备方法

Synthesis of Phenyltellanyl Acetal Precursors

The initial step involves synthesizing phenyltellanyl acetaldehyde diethyl acetal (1) , which serves as a precursor for subsequent lithiation and vinyl telluride formation.

- React diphenyl ditelluride with sodium borohydride (NaBH₄) in ethanol to generate the telluride anion.

- Add bromoacetaldehyde diethyl acetal to the reaction mixture, facilitating nucleophilic substitution to form phenyltellanyl acetaldehyde diethyl acetal .

- Reflux in ethanol at room temperature.

- Yields typically around 94%.

Diphenyl ditelluride + NaBH₄ → Phenyltellanyl anion

Phenyltellanyl anion + Bromoacetaldehyde diethyl acetal → Phenyltellanyl acetaldehyde diethyl acetal

Generation of Vinyl Telluride via Lithiation

- Under an inert atmosphere, lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi) is used at approximately −70°C to deprotonate the acetal, forming a vinyl telluride lithium species .

- This intermediate is highly reactive and is used immediately in subsequent steps.

Addition to the Aromatic Aldehyde

- The vinyl telluride lithium intermediate reacts with 3-ethoxy-4-methoxybenzaldehyde (or a similar derivative) to produce a vinyl alcohol with tellurium substituents.

- The reaction proceeds with moderate to high yields (~80-87%) and results in a mixture of stereoisomers (E/Z ratio varies depending on conditions).

- Temperature maintained at −70°C .

- Solvent: Tetrahydrofuran (THF) or diethyl ether .

- Reaction time: Several hours to ensure complete addition.

- Formation of allylic alcohols bearing the tellurium substituent, which are then converted into α-tellanyl α,β-unsaturated aldehydes .

Conversion to the Target Compound

Functionalization to Form the Conjugated Alcohol

- The allylic alcohol undergoes protection or dehydration using trimethylsilyl trifluoromethanesulfonate (TMSOTf) to yield the α-tellanyl α,β-unsaturated aldehyde .

- This step involves stereoselective elimination to form the conjugated system.

Final Reduction to the Allylic Alcohol

- The α-tellanyl α,β-unsaturated aldehyde is reduced using DIBAL-H (Diisobutylaluminum hydride) to give the desired allylic alcohol , This compound .

Summary of the Preparation Method

Notes and Observations

- The stereoselectivity of the addition step can vary, often resulting in a mixture of E/Z isomers.

- The reactivity of the telluride intermediates necessitates strict temperature control and inert atmosphere conditions.

- The final reduction step is crucial for obtaining the pure allylic alcohol with high stereochemical purity.

化学反应分析

Types of Reactions

3-(3-Ethoxy-4-methoxyphenyl)prop-2-en-1-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted phenylpropanoids

科学研究应用

3-(3-Ethoxy-4-methoxyphenyl)prop-2-en-1-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals .

作用机制

The mechanism of action of 3-(3-Ethoxy-4-methoxyphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes, receptors, or signaling pathways involved in inflammation, oxidative stress, and other biological processes .

相似化合物的比较

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of 3-(3-Ethoxy-4-methoxyphenyl)prop-2-en-1-ol, highlighting variations in substituents and their implications:

Key Observations :

- Substituent Position : The 3-ethoxy-4-methoxy substitution in the target compound introduces steric and electronic effects distinct from analogs like 3-(4-methoxyphenyl)prop-2-en-1-ol (1r), which lacks the ethoxy group. This difference may enhance lipophilicity and alter reactivity in cross-coupling reactions .

- Biological Activity : The pyrimidine-containing analog (3h) exhibits hypoglycemic activity (EC₅₀ = 62.3 nM), suggesting that the allylic alcohol moiety can synergize with heterocyclic systems for therapeutic applications .

Physical and Spectral Properties

常见问题

Q. How can researchers optimize the synthesis of 3-(3-Ethoxy-4-methoxyphenyl)prop-2-en-1-ol to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction conditions such as solvent choice, catalyst loading, and temperature. For example, analogous compounds (e.g., (2E)-3-(4-ethoxyphenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one) are synthesized via Claisen-Schmidt condensation in ethanol with potassium hydroxide as a base . Adjusting stoichiometric ratios of aldehydes/ketones and base concentration can minimize side products. Post-synthesis purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) and recrystallization in ethanol can enhance purity .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to identify methoxy (δ ~3.8–4.0 ppm) and ethoxy (δ ~1.3–1.5 ppm for CH, δ ~3.9–4.1 ppm for OCH) groups. The allylic alcohol proton (δ ~4.3–4.5 ppm) and conjugated double bond (δ ~6.3–7.5 ppm) can confirm stereochemistry .

- IR : Detect O–H stretching (~3200–3500 cm) and conjugated C=O/C=C (~1600–1680 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) can validate molecular weight and fragmentation patterns .

Q. How should researchers assess the compound’s stability under laboratory storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH). Monitor degradation via HPLC at regular intervals. For light-sensitive analogs (e.g., (E)-coniferyl alcohol), amber vials and inert atmospheres (N) are recommended to prevent oxidation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXTL software is critical. For example, (2E)-1-(5-bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-ol was resolved via SHELX refinement (R = 0.062), with H atoms placed geometrically and thermal parameters refined anisotropically . Data collection requires a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Twin refinement may be necessary for non-merohedral twinning .

Q. What strategies address contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Compare optimized geometries (e.g., Gaussian 16 at B3LYP/6-31G* level) with experimental SCXRD bond lengths/angles to validate computational models .

- Kinetic Studies : Perform time-resolved NMR or UV-Vis spectroscopy to monitor reaction intermediates. For example, discrepancies in enol-keto tautomerization rates can arise from solvent polarity effects .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

- Methodological Answer :

- Core Modifications : Replace ethoxy/methoxy groups with bulkier substituents (e.g., trifluoromethyl) to alter steric/electronic profiles, as seen in 3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol analogs .

- Bioisosteres : Substitute the allylic alcohol with a propargyl alcohol moiety (e.g., 3-(trimethylsilyl)prop-2-yn-1-ol) to enhance metabolic stability .

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like Hsp90 or acetylcholinesterase .

Q. What protocols ensure reproducibility in crystallographic data for derivatives of this compound?

- Methodological Answer :

- Crystallization : Optimize solvent systems (e.g., ethanol/water) and slow evaporation rates to grow high-quality crystals. For hydrates (e.g., monohydrate forms), control humidity during crystallization .

- Data Collection : Use a standardized setup (e.g., Bruker APEX-II CCD detector, φ and ω scans) with SADABS absorption correction. Report R values (<5%) to validate data quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。